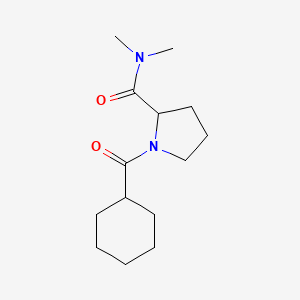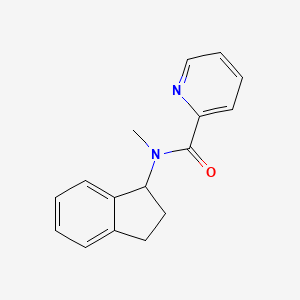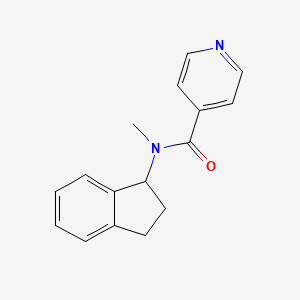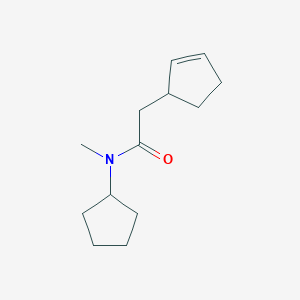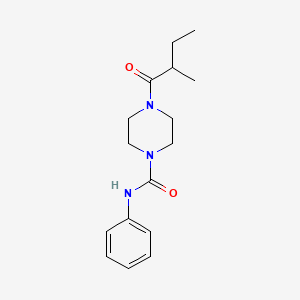
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide, also known as MPHP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been widely used in scientific research for its potential therapeutic properties. In
Wirkmechanismus
The exact mechanism of action of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide is not fully understood. However, it is believed to act as a partial agonist at serotonin and dopamine receptors, which modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. This modulation may contribute to the therapeutic effects of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide on mood, behavior, and pain perception.
Biochemical and Physiological Effects:
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its therapeutic effects. It has also been shown to inhibit the reuptake of these neurotransmitters, leading to their increased availability in the synaptic cleft. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to have a low affinity for opioid receptors, which may contribute to its potential analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been widely used in lab experiments due to its potential therapeutic properties and its ability to bind to serotonin and dopamine receptors. However, its use in lab experiments is limited by its potential toxicity and the lack of long-term safety data. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide should be used with caution and under appropriate safety measures in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study its potential analgesic and anti-inflammatory properties in more detail. Further research is also needed to elucidate the exact mechanism of action of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide and its long-term safety profile.
Synthesemethoden
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide can be synthesized through a multistep process. The first step involves the reaction between 1-phenylpiperazine and 2-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with acetic anhydride and pyridine to form the final product, 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide. The purity and yield of 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide can be improved by recrystallization and chromatographic purification.
Wissenschaftliche Forschungsanwendungen
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been used in scientific research as a potential treatment for various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential analgesic and anti-inflammatory properties. 4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide has been shown to bind to serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and pain perception.
Eigenschaften
IUPAC Name |
4-(2-methylbutanoyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-3-13(2)15(20)18-9-11-19(12-10-18)16(21)17-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEZFZVKHJGTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)

![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)

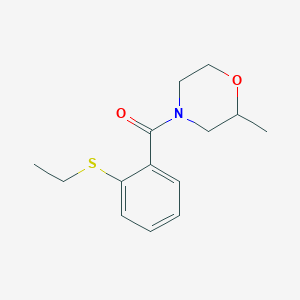
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
